molecular formula C5H12ClNO B6241048 (1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride CAS No. 2088415-20-5

(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6241048
CAS No.: 2088415-20-5
M. Wt: 137.6
InChI Key:
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Description

(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride is a chiral amine compound with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and enantiomeric purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using robust and scalable processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives and chiral amines, such as:

  • (1S,2S)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride
  • (1R,2R)-2-(hydroxymethyl)cyclopropan-1-amine hydrochloride

Uniqueness

(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of the methoxymethyl group make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

2088415-20-5

Molecular Formula

C5H12ClNO

Molecular Weight

137.6

Purity

95

Origin of Product

United States

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